3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a boronic ester functional group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a white to light yellow powder that is soluble in organic solvents like methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3,5-dichlorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of high-throughput screening allows for the rapid optimization of reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The chlorine atoms in the phenol ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of two chlorine atoms on the phenol ring. This structural feature enhances its reactivity and allows for selective functionalization, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H15BCl2O3 |
---|---|
Molecular Weight |
289.0 g/mol |
IUPAC Name |
3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3 |
InChI Key |
DOOKAOXAUBXWRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)O |
Origin of Product |
United States |
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